molecular formula C24H29FN2O6S B2393528 2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one CAS No. 923690-72-6

2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one

Cat. No.: B2393528
CAS No.: 923690-72-6
M. Wt: 492.56
InChI Key: IQEASILXEGBYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which includes a combination of aromatic rings, sulfonyl groups, and a diazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. One common synthetic route is as follows:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acylation reaction using 3,4-dimethoxyphenylacetyl chloride and a suitable base, such as triethylamine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using 4-fluoro-3-methylphenylsulfonyl chloride and a suitable base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Preliminary studies suggest that the compound may have pharmacological properties, such as anti-inflammatory or anticancer activity. Further research is needed to explore its therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-chloro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure with a chlorine atom instead of a fluorine atom.

    8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-bromo-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure with a bromine atom instead of a fluorine atom.

    8-[(3,4-Dimethoxyphenyl)acetyl]-4-[(4-iodo-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one lies in its specific combination of functional groups and spirocyclic structure. The presence of the fluorine atom in the sulfonyl group may impart unique chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O6S/c1-17-14-19(5-6-20(17)25)34(29,30)27-12-13-33-24(27)8-10-26(11-9-24)23(28)16-18-4-7-21(31-2)22(15-18)32-3/h4-7,14-15H,8-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEASILXEGBYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.